molecular formula C7H8F3NO3 B14015353 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B14015353
M. Wt: 211.14 g/mol
InChI Key: RBTTYJBOCHIEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO3 It is characterized by the presence of a cyclopropane ring, a trifluoroethyl group, and a carbamoyl group

Preparation Methods

The synthesis of 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane-1-carboxylic acid with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The cyclopropane ring provides structural rigidity, which contributes to the compound’s stability and efficacy .

Comparison with Similar Compounds

1-((2,2,2-Trifluoroethyl)carbamoyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The unique combination of the trifluoroethyl, carbamoyl, and cyclopropane groups in this compound distinguishes it from these related compounds and contributes to its specific applications and properties.

Properties

Molecular Formula

C7H8F3NO3

Molecular Weight

211.14 g/mol

IUPAC Name

1-(2,2,2-trifluoroethylcarbamoyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)3-11-4(12)6(1-2-6)5(13)14/h1-3H2,(H,11,12)(H,13,14)

InChI Key

RBTTYJBOCHIEOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NCC(F)(F)F)C(=O)O

Origin of Product

United States

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